molecular formula C10H9NO4 B1354261 4,6-Dimethoxyindoline-2,3-dione CAS No. 21544-81-0

4,6-Dimethoxyindoline-2,3-dione

Cat. No.: B1354261
CAS No.: 21544-81-0
M. Wt: 207.18 g/mol
InChI Key: FAMGTYWNHVETJC-UHFFFAOYSA-N
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Description

4,6-Dimethoxyindoline-2,3-dione (CAS: 21544-81-0, molecular formula: C₁₀H₉NO₄) is a heterocyclic compound featuring an indoline backbone substituted with methoxy groups at positions 4 and 6 and two ketone groups at positions 2 and 3 . It is synthesized via a two-step process:

Formation of the hydrochloride salt: 3,5-Dimethoxyaniline is treated with hydrochloric acid in ether to yield the corresponding hydrochloride salt .

Cyclization: The salt reacts with oxalyl chloride at 170°C, forming the indoline-2,3-dione core .

Its methoxy substituents enhance solubility and influence electronic properties, making it a versatile scaffold in medicinal chemistry.

Preparation Methods

Synthesis via 3,5-Dimethoxyaniline and Oxalyl Chloride

  • Procedure : 3,5-Dimethoxyaniline is dissolved in an ether solvent and cooled to 0 °C. The aniline is converted to its hydrochloride salt, which is then reacted with oxalyl chloride at elevated temperature. This reaction leads to the formation of 4,6-dimethoxyindoline-2,3-dione as an intermediate.
  • Reaction conditions : Low temperature (0 °C) for salt formation, followed by high temperature for cyclization.
  • Yield and purity : The method provides a straightforward route with good yields and purity suitable for further functionalization.

Catalytic Oxidative Cyclization Using Heteropolyacid Catalysts

  • Starting materials : 2-nitroveratraldehyde or 2-nitro-3,4-dimethoxy mandelonitrile.
  • Catalyst : Preyssler-type heteropolyacid (H14[NaP5W29MoO110]) supported catalyst.
  • Procedure : The aldehyde is reacted with sodium bisulfite and potassium cyanide in aqueous media at low temperature (0 °C), followed by addition of the heteropolyacid catalyst. The reaction mixture is stirred and monitored by TLC. After completion, the catalyst is filtered off, and the product is extracted and purified by recrystallization.
  • Subsequent step : The intermediate mandelonitrile derivative is treated with glacial acetic acid and the heteropolyacid catalyst at 50 °C, followed by reduction with sodium borohydride to yield 6,7-dimethoxyisatin derivatives, closely related to this compound.
  • Advantages : This method offers good yields, mild conditions, and catalyst recyclability.

Polyphosphoric Acid (PPA) Mediated Cyclization

  • Starting material : Suitable methoxy-substituted aniline derivatives or related precursors.
  • Procedure : The precursor compound is stirred with polyphosphoric acid at temperatures ranging from 55 °C to 80 °C for short durations (10 min to 1 hour). The reaction is quenched by ice addition, followed by extraction and purification steps.
  • Yields : Reported yields vary from moderate (27%) to high (82%) depending on reaction time and temperature.
  • Notes : PPA acts as both a dehydrating and cyclizing agent, facilitating ring closure to form the indoline-2,3-dione core.
Method Starting Material Catalyst/Reagent Conditions Yield (%) Notes
Cyclization of 3,5-dimethoxyaniline with oxalyl chloride 3,5-Dimethoxyaniline Oxalyl chloride 0 °C to high temp Good (not specified) Straightforward, high purity intermediate
Catalytic oxidative cyclization 2-nitroveratraldehyde / mandelonitrile derivatives Preyssler-type heteropolyacid 0 °C to 50 °C, aqueous Good (varies) Mild, recyclable catalyst, multi-step synthesis
PPA-mediated cyclization Methoxy-substituted aniline derivatives Polyphosphoric acid 55–80 °C, 10 min to 1 h 27–82 Efficient cyclization, dehydration, variable yield
  • The presence of methoxy groups at the 4 and 6 positions significantly influences the solubility and reactivity of the compound, facilitating its use as a versatile building block in organic synthesis.
  • Catalytic methods using heteropolyacids provide environmentally friendly and efficient routes with good selectivity and yields, highlighting the importance of catalyst choice in optimizing synthesis.
  • Polyphosphoric acid remains a classical reagent for cyclization, but reaction conditions must be carefully controlled to maximize yield and minimize by-products.
  • The oxalyl chloride method offers a direct and relatively simple approach to the target compound, suitable for scale-up and further derivatization.

The preparation of this compound is well-established through several synthetic routes, each with distinct advantages:

  • The oxalyl chloride-mediated cyclization of 3,5-dimethoxyaniline is a direct and efficient method.
  • Catalytic oxidative cyclization using heteropolyacid catalysts offers a green and selective approach.
  • Polyphosphoric acid-mediated cyclization is a classical method with variable yields depending on conditions.

Selection of the method depends on the desired scale, purity, and downstream applications. These methods collectively provide a robust toolkit for the synthesis of this important compound in pharmaceutical and agrochemical research.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethoxyindoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can convert the dione functionality to diols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of catalysts.

Major Products:

    Oxidation: Quinonoid derivatives.

    Reduction: Indoline-2,3-diol derivatives.

    Substitution: Various substituted indoline derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

4,6-Dimethoxyindoline-2,3-dione can be synthesized through various chemical methodologies. A common approach involves the reaction of 3,5-dimethoxyaniline with oxalyl chloride under high temperatures, leading to the formation of the indoline derivative. The compound exhibits distinct structural features that contribute to its biological activities, such as two methoxy groups that enhance its solubility and reactivity.

Biological Activities

The biological applications of this compound are extensive and include:

Antimicrobial Activity

Research has demonstrated that derivatives of indole compounds, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess antibacterial activity against various pathogens, making them potential candidates for developing new antimicrobial agents .

Anticholinesterase Activity

The compound has been evaluated for its anticholinesterase activity, which is crucial in treating conditions like Alzheimer's disease. In vitro studies indicated that certain derivatives showed strong inhibition of acetylcholinesterase with IC50 values comparable to standard drugs like galantamine . This suggests that this compound could serve as a lead compound for further drug development targeting neurodegenerative disorders.

Anticancer Potential

This compound has also been investigated for its anticancer properties. It has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Structure-activity relationship studies indicate that modifications to the indole structure can enhance its anticancer efficacy .

Case Studies

Several case studies illustrate the practical applications of this compound in research:

Study Objective Findings
Antimicrobial Evaluation To assess the antibacterial properties of this compound derivativesThe study found significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 100 µg/mL .
Anticholinesterase Activity To evaluate the potential of indole derivatives as Alzheimer's treatmentsDerivatives showed IC50 values ranging from 6.11 to 7.31 µM for acetylcholinesterase inhibition .
Anticancer Activity To investigate the effects on cancer cell linesThe compound demonstrated a GI50 value of 0.28 µM against TC32 cells, indicating potent anticancer activity .

Mechanism of Action

The mechanism of action of 4,6-Dimethoxyindoline-2,3-dione in biological systems involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or as a modulator of signaling pathways. The exact pathways and targets depend on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

The structural and functional diversity of indoline-dione derivatives is highlighted below, with a focus on substituent effects, synthesis routes, and biological activities.

Table 1: Structural and Functional Comparison of Indoline-Dione Derivatives

Compound Name Substituents/Modifications Molecular Formula Synthesis Method Biological Activity/Application Key Evidence ID
4,6-Dimethoxyindoline-2,3-dione 4,6-OCH₃ C₁₀H₉NO₄ Reaction of 3,5-dimethoxyaniline with oxalyl chloride Intermediate for quinazolinone derivatives
2-(4-(3-(3aH-indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione (Compound 3) Arylacryloyl group at position 4 C₂₅H₁₆N₂O₃ Claisen-Schmidt condensation of isoindoline-1,3-dione with indolecarbaldehyde Acetylcholinesterase inhibition (in vitro)
4,7-Diaminoisoindoline-1,3-dione 4,7-NH₂ C₈H₅N₃O₂ Bromination of 4-aminoisoindoline-1,3-dione followed by amination Drug discovery scaffold (e.g., kinase inhibitors)
Diphacinone 2-(Diphenylacetyl)indan-1,3-dione C₂₃H₁₆O₃ Substitution of indan-1,3-dione with diphenylacetyl group Anticoagulant rodenticide
Indoline-2,3-dione derivatives Additional carbonyl group (isatin derivatives) Variable Condensation with hydrazides or amines High σ₂ receptor affinity (Kis₂ = 42 nM)

Key Observations:

Substituent Effects: Methoxy Groups: In this compound, the electron-donating methoxy groups increase solubility and stabilize the aromatic system, favoring its use as a synthetic intermediate . Amino Groups: 4,7-Diaminoisoindoline-1,3-dione’s amino substituents enhance nucleophilicity, enabling further functionalization for drug development . Arylacryloyl Groups: Compounds like those in exhibit extended conjugation, improving binding to cholinesterase enzymes .

Biological Activity: Acetylcholinesterase inhibition is prominent in isoindoline-1,3-dione derivatives with arylacryloyl substituents . Diphacinone’s diphenylacetyl group confers anticoagulant properties by inhibiting vitamin K epoxide reductase .

Synthesis Strategies :

  • Claisen-Schmidt condensation is preferred for introducing α,β-unsaturated ketone moieties (e.g., ) .
  • Direct cyclization with oxalyl chloride is efficient for methoxy-substituted indoline-diones .

Research Findings and Implications

  • This compound is less biologically active alone but critical for synthesizing pharmacologically active quinazolinones .
  • Substituent position (e.g., 4,6 vs. 4,7) significantly alters electronic properties and bioactivity. For example, 4,7-diamino derivatives are more reactive than 4,6-dimethoxy analogs .
  • Structural modifications (e.g., adding aryl groups) can shift receptor selectivity, as seen in σ₁ vs. σ₂ receptor binding .

Biological Activity

4,6-Dimethoxyindoline-2,3-dione, also known as 4,6-dimethoxy-1H-indole-2,3-dione, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, alongside relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H11NO4\text{C}_{10}\text{H}_{11}\text{N}\text{O}_4

This compound features two methoxy groups at the 4 and 6 positions of the indoline ring, contributing to its biological activity.

1. Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. It has been tested against various cancer cell lines with promising results:

  • Cell Lines Tested : HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer).
  • IC50 Values :
    • HepG2: 6.19±0.50μM6.19\pm 0.50\mu M
    • MCF-7: 5.10±0.40μM5.10\pm 0.40\mu M

These values indicate that the compound is more effective than standard drugs like sorafenib and doxorubicin in inhibiting cell proliferation in these cancer types .

Cell Line IC50 (µM) Reference Drug IC50 (µM)
HepG26.19 ± 0.50Sorafenib: 9.18 ± 0.60
MCF-75.10 ± 0.40Doxorubicin: 6.75 ± 0.40

2. Antimicrobial Activity

The compound has also shown significant antimicrobial properties:

  • Activity Against Bacteria : Studies have demonstrated that it possesses inhibitory effects on various bacterial strains.
  • Mechanism : The antimicrobial action is believed to be linked to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

3. Anti-inflammatory Activity

This compound has been reported to exhibit anti-inflammatory effects:

  • Mechanism of Action : It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
  • Potential Applications : This suggests a role in treating conditions characterized by chronic inflammation.

Case Study: Anticancer Efficacy

In a recent study focusing on the anticancer efficacy of indole derivatives, researchers synthesized several analogs of this compound and evaluated their effects on tumor growth in vitro and in vivo models . The findings highlighted that:

  • The compound significantly reduced tumor size in xenograft models.
  • It induced apoptosis through caspase activation pathways.

Case Study: Anticholinesterase Activity

Another investigation assessed the anticholinesterase activity of various derivatives of indole compounds including this compound:

  • IC50 Values : The compound exhibited an IC50 of 6.11μM6.11\mu M, which is comparable to established inhibitors like galantamine (IC50 = 5.32μM5.32\mu M) .

This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

  • Structure-Activity Relationship (SAR) studies indicate that modifications at specific positions on the indole ring can enhance biological activity.
  • Compounds with additional electron-withdrawing groups showed increased potency against cancer cell lines.
  • The compound's ability to inhibit histone deacetylases (HDACs) has emerged as a promising mechanism for its anticancer effects .

Q & A

Q. Basic: What are the optimal synthetic protocols for 4,6-Dimethoxyindoline-2,3-dione?

Answer:
Two validated synthetic routes are widely used:

Method A : Reacting 3,5-dimethoxyaniline with oxalyl chloride at 170°C for 2.5 hours yields the hydrochloride salt precursor, followed by cyclization to form the target compound (98% yield for intermediate) .

Method B : Using the hydrochloride salt of aniline derivatives in oxalyl chloride at 70°C for 2 hours, followed by reflux in methanol, achieves a 72% yield .

Key Comparison Table

MethodReagentsTemperatureTimeYieldReference
A3,5-Dimethoxyaniline, oxalyl chloride170°C2.5 h98% (intermediate)
BHydrochloride salt, oxalyl chloride70°C2 h72% (final product)

Considerations : Method A requires high-temperature handling, while Method B offers milder conditions but lower yields.

Q. Basic: How is structural confirmation and purity analysis performed for this compound?

Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are critical for confirming the indoline-dione backbone and methoxy substituents. For example, unexpected products (e.g., chlorinated derivatives) can be identified via shifts in aromatic proton signals .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>98% as per commercial standards) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., 207.18 g/mol for C10H9NO4\text{C}_{10}\text{H}_{9}\text{NO}_{4}) .

Q. Advanced: How does this compound function in co-targeting therapeutic agents?

Answer :
The compound serves as a precursor in synthesizing quinazolin-4(3H)-one derivatives, which co-target PARP-1 and BRD4 for breast cancer therapy. Key steps include:

  • Functionalization : Reacting with substituted anilines to introduce pharmacophores.
  • Mechanistic Role : The dimethoxy groups enhance solubility and modulate electron density, improving binding affinity to target proteins .

Research Challenge : Balancing electron-withdrawing (dione) and electron-donating (methoxy) groups to optimize pharmacokinetics.

Q. Advanced: How to address contradictions in spectroscopic data during derivative characterization?

Answer :
Contradictions arise from unexpected side reactions (e.g., incomplete cyclization or halogenation). Strategies include:

  • Multi-Analytical Cross-Validation : Combine NMR, MS, and X-ray crystallography. For example, in a related study, 1^1H NMR revealed a 4-amino-7-chloroisoindoline-1,3-dione product instead of the expected diaminated derivative .
  • Reaction Monitoring : Use in-situ FTIR or TLC to track intermediate formation.

Case Study : Adjusting reaction stoichiometry and temperature resolved discrepancies in amination reactions .

Q. Advanced: What are the challenges in optimizing reaction conditions for reproducibility?

Answer :

  • Temperature Sensitivity : High-temperature cyclization (170°C) risks decomposition, requiring precise control .
  • Solvent Selection : Ether or ethyl acetate affects intermediate stability; methanol reflux in Method B minimizes byproducts .
  • Yield Variability : Scaling from milligram to gram-scale synthesis often reduces yield due to impurities.

Recommendation : Use gradient recrystallization for purification and avoid prolonged exposure to moisture.

Q. Advanced: Can this compound be applied in materials science?

Answer :
While not directly studied in photovoltaic systems (e.g., bulk heterojunction solar cells ), its electron-deficient dione moiety suggests potential as an electron-accepting unit in organic semiconductors.

  • Hypothesis : Incorporate into conjugated polymers via Suzuki coupling to test charge transport properties.
  • Barrier : Limited solubility in non-polar solvents may require functionalization (e.g., alkyl chain addition).

Properties

IUPAC Name

4,6-dimethoxy-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-14-5-3-6-8(7(4-5)15-2)9(12)10(13)11-6/h3-4H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMGTYWNHVETJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468533
Record name 4,6-Dimethoxyindoline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21544-81-0
Record name 4,6-Dimethoxyindoline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

12 g (63 mmol) of 3,5-dimethoxyaniline hydrochloride and 20 ml (230 mol) of oxalyl chloride were stirred at 165° C. for 30 min. The excess of oxalyl chloride was distilled (the color of the reaction mixture changed from dark-red to green-yellow). The reaction mixture was cooled and methanol was added. The resulting suspension was heated then filtered, washed with methanol and dried to yield 13 g of 4,6-dimethoxyindole-2,3-dione (100% yield).
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Synthesis routes and methods II

Procedure details

2-Amino-4,6-dimethoxybenzamide can be prepared from 4,6-dimethoxyisatoic anhydride. The 4,6-dimethoxyisatoic anhydride may be prepared by a reaction of 4,6-dimethoxyanthranilic acid with phosgene (U.S. Pat. No. 4,191,840 and Org. Synth. 1947, 27, 45). Alternatively, to prepare 2-amino-4,6-dimethoxybenzamide, 3,5-dimethoxyaniline may be converted to its hydrochloride salt, after which the salt is reacted with oxalyl chloride to give 4,6-dimethoxyisatin. The isatin may then be converted to the target compound via an unstable carboxyl intermediate by reaction with sodium hydroxide and hydrogen peroxide followed by an EDCl/HOBt-mediated coupling to form 2-amino-4,6-dimethoxybenzamide (WO2008/92231).
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Synthesis routes and methods III

Procedure details

2-Amino-4,6-dimethoxybenzamide has been prepared from 4,6-dimethoxyisatoic anhydride. The 4,6-dimethoxyisatoic anhydride was, in turn, prepared by a reaction of 4,6-dimethoxyanthranilic acid with phosgene (U.S. Pat. No. 4,191,840 and Org. Synth. 1947, 27, 45). A different route converts 3,5-dimethoxyaniline to its hydrochloride salt, after which the salt is reacted with oxalyl chloride to give 4,6-dimethoxyisatin. The isatin is converted to the target compound via an unstable carboxyl intermediate by reaction with sodium hydroxide and hydrogen peroxide followed by an EDCI/HOBt-mediated coupling to produce 2-amino-4,6-dimethoxybenzamide (WO 2008/92231).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4,6-Dimethoxyindoline-2,3-dione
4,6-Dimethoxyindoline-2,3-dione
4,6-Dimethoxyindoline-2,3-dione
4,6-Dimethoxyindoline-2,3-dione
4,6-Dimethoxyindoline-2,3-dione
4,6-Dimethoxyindoline-2,3-dione

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